(2R,3R,11bR)-rel-9-deMe-Dihydrotetrabenazine, commonly referred to as (2R,3R,11bR)-rel-9-deMe-DTBZ, is a compound belonging to the class of isoquinolines. It is a stereoisomer of dihydrotetrabenazine and has garnered attention due to its significant role as a ligand for the vesicular monoamine transporter 2 (VMAT2). This transporter is crucial in the regulation of monoamine neurotransmitters within synaptic vesicles, making this compound a subject of interest in neuropharmacology and imaging studies.
This compound is derived from tetrabenazine, which is used primarily in the treatment of hyperkinetic movement disorders. The specific stereochemistry of (2R,3R,11bR)-rel-9-deMe-DTBZ influences its binding affinity and selectivity for VMAT2. As a member of isoquinoline derivatives, it is classified under alkaloids known for their diverse pharmacological properties.
The synthesis of (2R,3R,11bR)-rel-9-deMe-DTBZ typically involves several key steps:
The molecular formula for (2R,3R,11bR)-rel-9-deMe-DTBZ is , with a molecular weight of approximately 303.41 g/mol. The structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with VMAT2.
(2R,3R,11bR)-rel-9-deMe-DTBZ participates in various chemical reactions:
The mechanism of action for (2R,3R,11bR)-rel-9-deMe-DTBZ primarily involves its interaction with VMAT2. This transporter facilitates the uptake of monoamines into synaptic vesicles:
Key physical properties include:
Chemical properties include:
(2R,3R,11bR)-rel-9-deMe-DTBZ has several scientific applications:
This compound exemplifies how structural modifications can lead to significant changes in biological activity and therapeutic potential within the field of medicinal chemistry.
VMAT2 is an essential proton-dependent transporter protein responsible for packaging monoamine neurotransmitters—dopamine, serotonin, norepinephrine, and histamine—into synaptic vesicles within presynaptic neurons. By concentrating these neurotransmitters into vesicles, VMAT2 ensures their regulated release into synapses and protects them from cytoplasmic degradation [1]. Ligands targeting VMAT2 offer dual utility: as therapeutic agents to modulate aberrant monoaminergic activity in movement disorders and as diagnostic tools for quantifying monoaminergic neuron integrity.
(2R,3R,11bR)-rel-9-deMe-DTBZ exhibits high binding specificity for VMAT2. In vitro studies using rat striatal homogenates demonstrate a subnanomolar inhibition constant (Ki = 0.10 ± 0.01 nM), significantly surpassing the affinity of racemic DTBZ derivatives (Ki = 0.19 ± 0.04 nM) [4] [5]. This high affinity translates to potent functional inhibition of [³H]dopamine uptake (IC50 = 6.11 nM) in striatal synaptosomes, confirming its ability to disrupt vesicular monoamine storage [1].
In vivo, radiolabeled analogs like [¹⁸F]FP-(+)-DTBZ (a fluoropropyl derivative of the active enantiomer) show excellent target-to-background ratios in positron emission tomography (PET). In murine models, striatum-to-cerebellum uptake ratios reach 4.51 within 30 minutes post-injection, with >95% of striatal radioactivity corresponding to intact parent compound, indicating metabolic stability and specific VMAT2 engagement [4] [5]. This precision enables mapping monoaminergic neuron loss in Parkinson’s disease and Huntington’s disease, providing a biomarker for neurodegeneration [7].
Table 1: Comparative VMAT2 Binding Affinity of Key Ligands
Compound | Ki (nM) | Target Specificity | Primary Application |
---|---|---|---|
(2R,3R,11bR)-rel-9-deMe-DTBZ | 0.10 ± 0.01 | High | Research / Therapeutic Lead |
Racemic FP-DTBZ | 0.19 ± 0.04 | Moderate | PET Imaging (Preclinical) |
FP-(−)-DTBZ (Inactive Isomer) | >3000 | Negligible | Negative Control |
Valbenazine Metabolite | ~1.48 | High | FDA-approved TD Treatment |
Data compiled from [1] [4] [5]
First-generation VMAT2 inhibitors like valbenazine (VBZ) and deutetrabenazine (DTBZ) face significant metabolic limitations. Both undergo CYP2D6-mediated O-demethylation at the 9-position, producing inactive metabolites that reduce bioavailability and introduce variability due to genetic polymorphisms in CYP2D6 activity. Valbenazine, a prodrug of (+)-α-dihydrotetrabenazine, achieves only 14.8–18.7% molar conversion to the active metabolite in humans [1] [8]. Deutetrabenazine’s deuterium substitution slows metabolism but still generates four isomers of dihydrotetrabenazine, two of which (e.g., (-)-β-HTBZ) contribute to off-target effects [1].
(2R,3R,11bR)-rel-9-deMe-DTBZ addresses these issues through strategic molecular redesign:
Table 2: Metabolic Stability of (2R,3R,11bR)-rel-9-deMe-DTBZ vs. First-Gen VMAT2 Inhibitors
Parameter | 9-deMe-DTBZ Analogs | Valbenazine | Deutetrabenazine |
---|---|---|---|
Primary Metabolic Enzyme | CYP3A4 | CYP3A4 / CYP2D6 | CYP2D6 |
Key Inactivation Pathway | Glucuronidation | O-Demethylation | O-Demethylation |
Genetic Polymorphism Impact | Low | High (CYP2D6) | High (CYP2D6) |
Oral Bioavailability | 75.9% (Dog model) | <20% (Active metabolite) | Variable |
The stereochemical precision of (2R,3R,11bR)-rel-9-deMe-DTBZ is fundamental to its VMAT2 affinity and selectivity. Dihydrotetrabenazine derivatives possess three chiral centers, generating eight possible stereoisomers. Only the (2R,3R,11bR) configuration mirrors the bioactive conformation of native VMAT2 ligands like reserpine and tetrabenazine metabolites [1] [6].
Chiral resolution studies demonstrate that the biological activity of DTBZ analogs resides almost exclusively in the (2R,3R,11bR)-enantiomer:
This stereospecificity arises from complementary binding interactions within the VMAT2 substrate pocket:
X-ray crystallography of resolved isomers confirms that the (2R,3R,11bR) configuration adopts a rigid "boat" conformation in the benzoquinolizine ring system, optimally positioning pharmacophores for VMAT2 binding. This contrasts with the flexible "twist-boat" conformation of inactive isomers [1] [6]. Consequently, stereochemically pure analogs like (2R,3R,11bR)-rel-9-deMe-DTBZ enable enhanced target engagement with reduced off-target effects compared to racemic mixtures.
Table 3: Impact of Stereochemistry on VMAT2 Ligand Activity
Stereochemical Feature | (2R,3R,11bR) Isomer | Other Isomers | Functional Consequence |
---|---|---|---|
VMAT2 Ki | 0.10 - 1.48 nM | >3000 nM (Inactive isomers) | High target specificity |
Ring Conformation | "Boat" form (Rigid) | "Twist-boat" (Flexible) | Optimal pharmacophore alignment |
Hydrogen Bonding | Stabilizes via 2-OH group | Weak or absent | Enhanced binding kinetics |
In Vivo Activity | Locomotion reduction (Dose-dependent) | No effect | Efficacy in movement disorder models |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0